molecular formula C12H8O5 B073134 8-Hydroxybergapten CAS No. 1603-47-0

8-Hydroxybergapten

Cat. No. B073134
CAS RN: 1603-47-0
M. Wt: 232.19 g/mol
InChI Key: MVJHUMZXIJPVHV-UHFFFAOYSA-N
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Description

8-Hydroxybergapten is a hydroxylated product of bergapten . It is known to have anti-wrinkle activity . The skin wrinkles are caused by either genetically predisposed factors or environmental factors such as UV irradiation or physical/chemical stimulus .


Synthesis Analysis

8-Hydroxybergapten is converted from bergaptol by bergaptol 5-O-methyltransferase (BMT) in Bai Zhi . The complementary DNA of BMT was cloned from Bai Zhi root using a pair of degenerate primers designed from the highly conserved regions of other plant O-methyltransferases (OMTs) .


Molecular Structure Analysis

The molecular weight of 8-Hydroxybergapten is 232.19 and its formula is C12H8O5 .


Chemical Reactions Analysis

8-Hydroxybergapten is O-methylated by cell-free extracts of Ruta cells to isopimpinellin, in reactions mediated by discrete O-methyltransferases .


Physical And Chemical Properties Analysis

8-Hydroxybergapten is a solid compound with a light yellow to green yellow color . It is soluble in DMSO .

Scientific Research Applications

Skin-Whitening Component

8-Hydroxybergapten is known to be a skin-whitening component . It is a hydroxylated product of bergapten that is converted from bergaptol by bergaptol 5-O-methyltransferase (BMT) in Bai Zhi . This makes it a potential ingredient in skin care products aimed at skin whitening.

Anti-Wrinkle Effect

8-Hydroxybergapten has been found to have an excellent anti-wrinkle effect . This property can be utilized in the development of anti-aging skincare products.

Production of Isopimpinellin

In reactions mediated by discrete O-methyltransferases, 8-Hydroxybergapten is O-methylated by cell-free extracts of Ruta cells to isopimpinellin . Isopimpinellin is a furanocoumarin that has been studied for its potential anti-cancer properties.

Psoriasis Treatment

Bergapten, which 8-Hydroxybergapten is a hydroxylated product of, has been used as an oral photo-chemotherapy for psoriasis . It shows high efficacy and lack of photo-toxic and drug-sensitive reactions . This suggests that 8-Hydroxybergapten could potentially be explored for similar applications.

Biosynthesis Research

The biosynthesis of 8-Hydroxybergapten involves the conversion from bergaptol by bergaptol 5-O-methyltransferase (BMT) in Bai Zhi . This process can be studied for further understanding of plant biochemistry and genetic engineering.

Potential Bioreactor Applications

Research has shown that with the supply of bergaptol in the medium, E. coli cells can be used as a potential bioreactor to produce bergapten . Given that 8-Hydroxybergapten is a hydroxylated product of bergapten, it could potentially be produced in a similar manner, opening up possibilities for large-scale production.

Safety And Hazards

The safety data sheet of 8-Hydroxybergapten indicates that it has acute oral toxicity and can cause serious eye damage . It is also a skin sensitizer and has reproductive toxicity .

properties

IUPAC Name

9-hydroxy-4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O5/c1-15-10-6-2-3-8(13)17-12(6)9(14)11-7(10)4-5-16-11/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJHUMZXIJPVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166854
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9-Hydroxy-4-methoxypsoralen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

8-Hydroxybergapten

CAS RN

1603-47-0
Record name 8-Hydroxybergapten
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1603-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxybergapten
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-hydroxy-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxybergapten
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ9E8KHG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 9-Hydroxy-4-methoxypsoralen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222.5 - 223 °C
Record name 9-Hydroxy-4-methoxypsoralen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 8-hydroxybergapten in the biosynthesis of isopimpinellin?

A1: 8-Hydroxybergapten serves as a direct precursor to isopimpinellin in a biosynthetic pathway. [] Research shows that 8-hydroxybergapten undergoes O-methylation by specific O-methyltransferases in plant cells, leading to the formation of isopimpinellin. [] While xanthotoxin is another precursor to isopimpinellin, studies suggest that the pathway via 8-hydroxybergapten might be preferred due to faster hydroxylation of xanthotoxin. []

Q2: Can 8-hydroxybergapten be produced through biotechnological means?

A2: Yes, 8-hydroxybergapten can be produced through the biotransformation of bergapten using genetically modified yeast. [] By introducing genes encoding cinnamate 4-hydroxylase (AdC4H) from Angelica dahurica and cytochrome P450 reductase (ATR1) from Arabidopsis thaliana into yeast cells, researchers successfully demonstrated the conversion of bergapten to 8-hydroxybergapten. []

Q3: What is the potential of 8-hydroxybergapten in skincare?

A3: 8-Hydroxybergapten, found in Angelica dahurica root extract, has shown potential for skin-whitening applications. [] Traditional medicine utilizes Angelica dahurica for various purposes, and research suggests 8-hydroxybergapten may contribute to its skin-related benefits. [, ] Further research is needed to fully understand its mechanisms of action and efficacy in skincare formulations.

Q4: How does 8-hydroxybergapten interact with cytochrome P450 enzymes?

A4: 8-Hydroxybergapten, along with other linear furanocoumarins, has demonstrated inhibitory effects on specific cytochrome P450 enzymes, particularly CYP3A4. [] This inhibition may have implications for drug metabolism, potentially leading to drug-drug interactions. Further investigation is necessary to determine the clinical significance of these interactions and potential strategies for mitigation.

Q5: Are there any known glucosides of 8-hydroxybergapten?

A5: Yes, researchers have identified 8-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl]-8-hydroxybergapten as a new coumarin glucoside isolated from Heracleum rapula roots. [] This finding suggests that plants may store or utilize 8-hydroxybergapten in this glycosylated form.

Q6: Does the methylation of 8-hydroxybergapten play a role in the biosynthesis of other coumarins?

A6: Yes, 8-hydroxybergapten is methylated by specific O-methyltransferases to produce isopimpinellin. [, ] In Cnidium monnieri, CmOMT1 and CmOMT2 catalyze this methylation step. [] These enzymes exhibit broad substrate specificity, suggesting their involvement in multi-step methylation processes within the linear furanocoumarin biosynthetic pathway. []

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